N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide
Description
N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide is an intricate synthetic compound with unique structural features. Its complex molecular architecture and potential reactivity make it an intriguing subject in various fields of scientific research, including chemistry, biology, medicine, and industrial applications.
Properties
IUPAC Name |
N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21(2)17(11-14-7-4-3-5-8-14)19(24)22-12-16(13-22)20-18(23)15-9-6-10-15/h3-5,7-8,15-17H,6,9-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHAZBQGHDDZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)N2CC(C2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide involves multistep synthesis. One possible route starts with the formation of the azetidinone core, followed by the introduction of the dimethylamino group and phenylpropanoyl moiety. The final step involves the cyclobutanecarboxamide formation through amidation.
Step 1: Formation of the azetidinone core.
Step 2: Introduction of dimethylamino and phenylpropanoyl groups.
Step 3: Amidation to form the cyclobutanecarboxamide.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for high yield and purity. Catalysts and efficient solvents are employed to streamline the synthetic process, minimizing by-products and ensuring consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: Conversion to oxides using common oxidizing agents.
Reduction: Reduction to primary amines and alcohols.
Substitution: Nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent; typically involves bases or acids as catalysts.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reacting species.
Scientific Research Applications
N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, studying reaction mechanisms.
Biology: Acts as a probe in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic agent in drug development targeting specific pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.
Pathways Involved: Modulates enzymatic activity, binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]benzoate
N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]butanoate
Uniqueness
Compared to similar compounds, N-[1-[2-(dimethylamino)-3-phenylpropanoyl]azetidin-3-yl]cyclobutanecarboxamide offers unique structural features such as the cyclobutanecarboxamide group, which may enhance stability and specificity in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
